tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate
Description
Chemical Structure: The compound features a spirocyclic core with a 1-oxa-4-aza ring system and a tert-butyl carbamate group at position 9 (Figure 1). Its molecular formula is C₁₅H₂₈N₂O₂, with a molecular weight of 268.40 g/mol .
Applications: Primarily used as a building block in medicinal chemistry for synthesizing spirocyclic amines, which are valuable in drug discovery for their conformational rigidity and bioavailability enhancement .
Synthesis: Synthesized via multi-step routes involving cyclization and carbamate protection, often purified using flash column chromatography (FCC) .
Properties
IUPAC Name |
tert-butyl N-(1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-6-14(7-5-11)10-15-8-9-18-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEADEBXAKDRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137530-34-6 | |
| Record name | tert-butyl N-{1-oxa-4-azaspiro[5.5]undecan-9-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxazolidinone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to act as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Differences
Key Observations :
- Positional Isomerism : Moving the carbamate group from C9 to C4 (e.g., CAS 271245-38-6) reduces molecular weight by ~13 g/mol and alters solubility due to polarity differences .
- Substituent Effects : Methylation at C4 (CAS N/A) enhances lipophilicity (logP increases by ~0.5), favoring blood-brain barrier penetration .
Key Findings :
- Synthetic Efficiency : The parent compound (CAS 1781848-83-6) achieves moderate yields (32%) but high purity (97%) via FCC , whereas methylated derivatives suffer from low GCMS purity (3%) .
- Solubility : The 9-oxo analogue (CAS 873924-08-4) shows reduced DMSO solubility compared to the parent compound, likely due to ketone crystallinity .
Mechanistic Insights :
Biological Activity
Tert-Butyl (1-Oxa-4-Azaspiro[5.5]Undecan-9-yl)carbamate, also known as tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H25N2O3
- Molecular Weight : 255.35 g/mol
- CAS Number : 1279863-55-6
This compound functions primarily as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides. By inhibiting sEH, the compound enhances the levels of bioactive lipids such as epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties.
In Vitro Studies
In vitro studies have demonstrated that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane exhibit significant inhibition of sEH activity. For instance, a study highlighted that certain trisubstituted ureas based on this scaffold showed potent sEH inhibitory activity, with IC50 values in the low micromolar range .
In Vivo Studies
In vivo experiments using a rat model of anti-glomerular basement membrane glomerulonephritis indicated that the compound could lower serum creatinine levels when administered orally at a dose of 30 mg/kg. This suggests its potential utility in treating chronic kidney diseases .
Case Studies
-
Chronic Kidney Disease Model :
- Objective : Evaluate the efficacy of this compound in reducing renal injury.
- Method : Administered orally to rats with induced kidney damage.
- Findings : Significant reduction in serum creatinine levels and histological improvement in kidney tissues were observed, supporting its role as a therapeutic agent for chronic kidney diseases.
-
Inflammation Studies :
- Objective : Assess anti-inflammatory effects through sEH inhibition.
- Method : Various inflammatory models were used to evaluate the compound's efficacy.
- Findings : The compound exhibited notable anti-inflammatory effects, correlating with elevated EET levels and reduced inflammatory markers.
Data Table: Biological Activity Summary
| Study Type | Model/Method | Dose/Concentration | Key Findings |
|---|---|---|---|
| In Vitro | sEH inhibition assay | Low micromolar | Potent inhibition of sEH activity |
| In Vivo | Anti-glomerular basement membrane model | 30 mg/kg | Reduced serum creatinine; improved renal function |
| In Vivo | Inflammatory models | Varies | Decreased inflammatory markers; elevated EET levels |
Q & A
Q. What are the optimized synthetic routes for tert-butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Key Steps : Cyclization of precursors (e.g., amino alcohols or ketones) to form the spirocyclic core, followed by carbamate protection using tert-butyl chloroformate .
- Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C to minimize side reactions .
- Yield Optimization : Batch reactors (common in labs) achieve ~60–70% yields, while continuous flow reactors (industrial settings) improve reproducibility and scalability .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) are standard .
Q. How is the structural integrity of the spirocyclic core confirmed post-synthesis?
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond angles and stereochemistry .
- NMR Spectroscopy : H/C NMR resolves sp-hybridized carbons (δ 60–70 ppm for oxa-aza rings) and tert-butyl groups (δ 1.4 ppm for H) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at 270.37 m/z) .
Q. What purification strategies are most effective for removing spirocyclic byproducts?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar impurities .
- Recrystallization : Ethanol/water mixtures (3:1 v/v) exploit differential solubility of the carbamate vs. unreacted amines .
- Critical Note : Residual solvents (e.g., THF) must be monitored via GC-MS to avoid interference in biological assays .
Advanced Research Questions
Q. How can kinetic and isotopic labeling studies elucidate reaction mechanisms during spirocycle formation?
Q. What structure-activity relationships (SAR) govern the compound’s biological activity?
Q. What challenges arise in crystallizing this compound for structural studies?
Q. How can computational modeling predict binding modes with biological targets?
Q. What cross-coupling strategies enable late-stage functionalization of the spirocyclic core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
